molecular formula C19H17F3N4S2 B10863284 4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B10863284
M. Wt: 422.5 g/mol
InChI Key: MNTKTDWDLHOFPA-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 1,2-benzothiazole with 4-(trifluoromethyl)phenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to its combination of a benzothiazole ring, a trifluoromethyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H17F3N4S2

Molecular Weight

422.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

InChI

InChI=1S/C19H17F3N4S2/c20-19(21,22)13-5-7-14(8-6-13)23-18(27)26-11-9-25(10-12-26)17-15-3-1-2-4-16(15)28-24-17/h1-8H,9-12H2,(H,23,27)

InChI Key

MNTKTDWDLHOFPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=S)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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